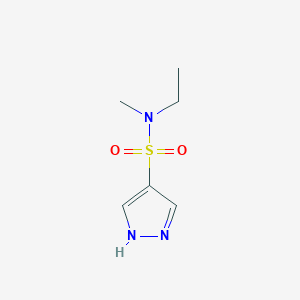![molecular formula C13H18BrNO2 B1429741 Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate CAS No. 1218613-28-5](/img/structure/B1429741.png)
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
Descripción general
Descripción
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, also known as 2-(4-bromophenyl)-2-[(propan-2-yl)amino]ethanoic acid, is an organic compound with a molecular formula of C10H13BrN2O2. It is a colorless to yellowish solid that is soluble in organic solvents. This compound has a variety of applications, including being used as a reagent in laboratory experiments and as a precursor for various chemical syntheses.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for the synthesis and characterization of compounds structurally related to Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. For instance, the synthesis of related benzofuran derivatives involved alkaline hydrolysis of ethyl acetate precursors, demonstrating the utility of these methods in generating compounds with potential biological activity (Choi et al., 2007). Similarly, the synthesis of substituted phenyl azetidines as potential antimicrobial agents highlights the versatility of related bromophenyl compounds in medicinal chemistry (Doraswamy & Ramana, 2013).
Crystallography and Molecular Structure
The detailed characterization of molecular structures through crystallography provides insight into the properties of these compounds. For example, the study of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate elucidates the orthorhombic crystal structure, offering clues into its potential applications in material science or pharmacology (Sapnakumari et al., 2014).
Chemical Reactions and Mechanisms
The exploration of novel chemical reactions and mechanisms is another area of focus. Research on base-induced intramolecular aza-Michael reactions showcases the synthetic utility of bromophenyl compounds in accessing heterocyclic structures, which are prevalent in many pharmaceutical agents (Ramos et al., 2011). Additionally, studies on the synthesis and glucosidase inhibition of N-arylthiazole-2-amines and their acetate derivatives indicate the potential of these compounds in the development of new therapeutic agents (Babar et al., 2017).
Natural Products and Marine Fungi
Research into natural products has also benefited from the study of compounds related to Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. For instance, the isolation of new compounds from marine fungi suggests the potential of such structures in discovering novel bioactive molecules (Wu et al., 2010).
Propiedades
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-(propan-2-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-4-17-13(16)12(15-9(2)3)10-5-7-11(14)8-6-10/h5-9,12,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOANJXXAAASEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1429663.png)
![4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium](/img/structure/B1429664.png)
![(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine](/img/structure/B1429665.png)



![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)




![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)